molecular formula C22H12N2 B14213914 2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-37-8

2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14213914
CAS No.: 823227-37-8
M. Wt: 304.3 g/mol
InChI Key: WBOUYONPDVVSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile is a complex organic compound that features a unique structure with multiple aromatic rings and ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully hydrogenated aromatic systems.

Scientific Research Applications

2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: A structurally similar compound with a formyl group instead of a pyridinyl group.

    2-({2-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile: Contains a methoxy group, which can influence its chemical reactivity and applications.

Uniqueness

2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific arrangement of aromatic rings and ethynyl linkages, which confer distinct electronic properties. This makes it particularly valuable in the development of materials for electronic applications and as a versatile intermediate in organic synthesis.

Properties

CAS No.

823227-37-8

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

2-[2-[2-(2-pyridin-2-ylethynyl)phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C22H12N2/c23-17-21-10-4-3-9-20(21)13-12-18-7-1-2-8-19(18)14-15-22-11-5-6-16-24-22/h1-11,16H

InChI Key

WBOUYONPDVVSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.